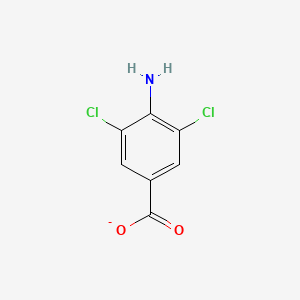

3,5-Dichloro-4-amino-benzoate

Description

Historical Context and Evolution of Research on Dichlorinated Aminobenzoates

The study of aminobenzoic acids and their derivatives dates back to the 19th century, with 4-aminobenzoic acid (PABA) being known as a chemical compound since 1863. nih.gov Research into halogenated derivatives, including dichlorinated aminobenzoates, evolved from the broader exploration of aminobenzoic acid chemistry. nih.gov Early investigations into the chlorination of 4-aminobenzoic acid and its esters laid the groundwork for synthesizing compounds like 3,5-dichloro-4-aminobenzoic acid. researchgate.net These studies often focused on understanding the influence of reaction conditions on the position of chlorination and the resulting product yields. researchgate.net

The synthesis of 3,5-dichloro-4-aminobenzoic acid can be achieved through the chlorination of 4-acetylaminobenzoic acid, followed by saponification. researchgate.net Direct chlorination of 4-aminobenzoic acid under certain conditions can lead to more complex chlorinated cyclohexenone derivatives. researchgate.net The development of various synthetic methodologies, including Sandmeyer reactions, has further expanded the toolkit for creating chlorinated benzoic acids from biological precursors like p-aminobenzoic acid (pABA), aiming to provide more sustainable routes to these important chemical intermediates. scirp.orgscirp.org The evolution of research has also seen the application of computational methods, such as quantum chemical calculations, to predict the thermodynamic properties like the Gibbs free energy of formation for halogenated benzoates, which is crucial for understanding their environmental fate and potential as electron acceptors in anaerobic environments. nih.gov

Significance of 3,5-Dichloro-4-amino-benzoate as a Chemical Research Subject

The significance of this compound and its parent acid, 3,5-dichloro-4-aminobenzoic acid, in chemical research stems from their role as versatile building blocks in organic synthesis. nih.govangenechemical.com The presence of multiple functional groups—the amino group, the carboxylic acid/ester, and the reactive chlorine atoms—allows for a wide range of chemical modifications. nih.gov This structural versatility is a key attribute that makes it a valuable component in the development of new molecules with tailored properties. angenechemical.com

The dichlorinated aromatic ring provides a stable core that can be further functionalized, while the amino and carboxyl groups offer sites for reactions such as amidation, esterification, and the formation of Schiff bases. nih.govmdpi.com For instance, the ester form, ethyl 3,5-dichloro-4-aminobenzoate, serves as a precursor in the production of dyes and pharmaceuticals. biosynth.com The corresponding acyl chloride, 3,5-dichloro-4-aminobenzoyl chloride, is another important intermediate derived from the acid. prepchem.com The ability to undergo various chemical transformations makes these compounds valuable starting materials for creating more complex molecules with potential biological activities. mdpi.com

Overview of Key Research Areas and Challenges for this compound

Current research involving this compound and its derivatives spans several key areas:

Synthesis of Novel Compounds: A primary focus is the use of this compound as an intermediate in the synthesis of more complex organic molecules. For example, it is a precursor for creating Schiff bases with potential biological activities. mdpi.comevitachem.com The synthesis of derivatives like 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid has been reported, showcasing its utility in creating molecules with potential antimicrobial and cytotoxic properties. mdpi.com

Materials Science: The related compound, 3,5-dichloro-4-aminoacetophenone, which shares the dichlorinated aniline (B41778) core, is used in the production of photosensitive resins for the electronics and printing industries. chemicalbook.com This suggests potential applications for benzoate (B1203000) derivatives in materials science.

Environmental Science: The biodegradability and environmental fate of chlorinated aromatic compounds, including chlorinated benzoates, are significant areas of research. industrialmaintenanceproducts.net Studies have investigated the reductive dechlorination of halogenated benzoates by microbial communities, which is crucial for understanding their persistence and remediation in contaminated environments. dss.go.th The Gibbs free energy of formation of halogenated benzoates has been calculated to understand their role as electron acceptors in anaerobic settings. nih.gov

Challenges in Research:

Reaction Control and Selectivity: A significant challenge in working with multifunctional compounds like this compound is achieving selective reactions at one functional group without affecting the others. For example, during chlorination reactions, controlling the degree and position of chlorination can be difficult. researchgate.net

Synthesis of Starting Materials: The synthesis of the parent compound, 3,5-dichloro-4-aminobenzoic acid, can involve multiple steps and require careful control of reaction conditions to achieve good yields and purity. researchgate.net

Understanding Biological Activity: While derivatives of this compound are explored for their biological potential, a comprehensive understanding of their structure-activity relationships and mechanisms of action requires extensive investigation. mdpi.com

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application Areas |

|---|---|---|---|---|

| Methyl this compound | C₈H₇Cl₂NO₂ | 220.05 | Not specified | Chemical synthesis intermediate. researchgate.netresearchgate.net |

| Ethyl this compound | C₉H₉Cl₂NO₂ | 234.08 | Not specified | Precursor for dyes and pharmaceuticals. biosynth.com |

| 3,5-Dichloro-4-aminobenzoic acid | C₇H₅Cl₂NO₂ | 206.03 | 290 | Intermediate for synthesis. researchgate.net |

| 3,5-Dichloro-4-aminobenzoyl chloride | C₇H₄Cl₃NO | 224.48 | 165 | Synthetic intermediate. prepchem.com |

| 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | C₁₄H₉Cl₂NO₃ | 326.14 | 317.5-319 | Research on antimicrobial and cytotoxic agents. mdpi.com |

| 3,5-Dichloro-4-aminoacetophenone | C₈H₇Cl₂NO | 204.05 | 162-166 | Pharmaceutical intermediate, photoinitiator. chemicalbook.com |

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid (PABA) |

| 3,5-dichloro-4-aminobenzoic acid |

| 4-acetylaminobenzoic acid |

| p-aminobenzoic acid (pABA) |

| ethyl 3,5-dichloro-4-aminobenzoate |

| 3,5-dichloro-4-aminobenzoyl chloride |

| 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid |

| 3,5-dichloro-4-aminoacetophenone |

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2NO2- |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

4-amino-3,5-dichlorobenzoate |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)/p-1 |

InChI Key |

UHXYYTSWBYTDPD-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloro 4 Amino Benzoate and Its Analogues

Direct Synthesis Routes to 3,5-Dichloro-4-aminobenzoic Acid

The direct synthesis of 3,5-dichloro-4-aminobenzoic acid presents unique challenges due to the directing effects of the amino and carboxyl groups on the aromatic ring. Researchers have developed specific chlorination and esterification procedures to achieve the desired substitution pattern efficiently.

Chlorination Reactions of Aminobenzoic Acid Precursors

Direct chlorination of 4-aminobenzoic acid often leads to a mixture of products and can result in over-chlorination or oxidation, yielding undesired compounds such as 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid. researchgate.net To circumvent these issues, a more controlled and effective strategy involves the use of a protected precursor, 4-acetylaminobenzoic acid.

The synthesis proceeds in a two-step process:

Chlorination of 4-acetylaminobenzoic acid: The acetyl group protects the amino functionality, deactivating it slightly and directing the chlorination to the positions ortho to the amino group. This reaction yields 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net

Saponification: The resulting dichlorinated intermediate is then saponified, typically through basic hydrolysis, to remove the acetyl group and afford the final product, 3,5-dichloro-4-aminobenzoic acid. researchgate.netresearchgate.net This method provides a more reliable route to the target compound with higher yields and purity compared to the direct chlorination of 4-aminobenzoic acid. researchgate.net

| Precursor | Reagents | Product | Reference |

| 4-acetylaminobenzoic acid | Chlorinating agent | 4-acetylamino-3,5-dichlorobenzoic acid | researchgate.net |

| 4-acetylamino-3,5-dichlorobenzoic acid | Base (for saponification) | 3,5-dichloro-4-aminobenzoic acid | researchgate.netresearchgate.net |

Modified Esterification Procedures for 3,5-Dichloro-4-aminobenzoic Acid

The esterification of 3,5-dichloro-4-aminobenzoic acid can be challenging due to the steric hindrance imposed by the two chlorine atoms flanking the carboxyl group. Standard Fischer-Speier esterification conditions may result in low yields. orgsyn.orgrsc.org Consequently, modified and more potent esterification methods are often employed.

Several advanced esterification techniques are suitable for sterically hindered carboxylic acids:

Dicyclohexylcarbodiimide (DCC) and 4-Dialkylaminopyridine (DMAP) Method: This is a widely used method for esterification under mild conditions. orgsyn.orgrsc.org DMAP acts as a nucleophilic catalyst, accelerating the reaction between the carboxylic acid and the alcohol in the presence of the coupling agent DCC. rsc.org

Uronium-Based Coupling Agents: Reagents like TBTU, TATU, and COMU, commonly used in peptide synthesis, are also highly effective for ester formation from sterically hindered acids and alcohols at room temperature. luxembourg-bio.com

Dried Dowex H+/NaI Approach: This method provides an efficient and green alternative for the synthesis of sterically hindered esters using a strongly acidic ion-exchange resin (Dowex H+) in combination with sodium iodide. nih.gov

Use of Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The resulting 4-amino-3,5-dichlorobenzoyl chloride can then be readily reacted with an alcohol to form the corresponding ester. google.com

Synthesis of Esters of 3,5-Dichloro-4-amino-benzoate (e.g., Ethyl, Methyl Esters)

Esters of 3,5-dichloro-4-aminobenzoic acid, particularly the ethyl and methyl esters, are valuable intermediates in organic synthesis.

Esterification Strategies and Optimization

A direct and efficient method for the synthesis of ethyl 3,5-dichloro-4-aminobenzoate involves treating a suspension of 3,5-dichloro-4-aminobenzoic acid in ethanol (B145695) with thionyl chloride. chemicalbook.com The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period to ensure complete conversion, providing the ethyl ester in quantitative yield. chemicalbook.com

For the synthesis of the methyl ester, a common route involves the chlorination of methyl 4-aminobenzoate (B8803810). researchgate.net Another approach is the reaction of 4-amino-3,5-dichlorobenzoic acid with methanol (B129727) in the presence of a suitable catalyst.

Optimization of these esterification reactions often involves adjusting the reaction time, temperature, and the choice of catalyst to maximize the yield and purity of the desired ester, especially when dealing with sterically hindered substrates. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3,5-dichloro-4-aminobenzoic acid | Ethanol, Thionyl chloride | Ethyl 3,5-dichloro-4-aminobenzoate | Quantitative | chemicalbook.com |

| Methyl 4-aminobenzoate | Chlorinating agent | Methyl 3,5-dichloro-4-aminobenzoate | Not specified | researchgate.net |

Characterization of Ester Analogs for Research Purposes

The characterization of synthesized esters is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose. For ethyl 3,5-dichloro-4-aminobenzoate, comprehensive data is available in public databases like PubChem. nih.gov

Table of Properties for Ethyl 3,5-dichloro-4-aminobenzoate:

| Property | Value | Source |

| IUPAC Name | ethyl 4-amino-3,5-dichlorobenzoate | nih.gov |

| Molecular Formula | C₉H₉Cl₂NO₂ | nih.govbiosynth.com |

| Molecular Weight | 234.08 g/mol | nih.govbiosynth.com |

| CAS Number | 74878-31-2 | nih.govbiosynth.com |

Spectroscopic methods are fundamental for structural elucidation:

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. For ethyl 3,5-dichloro-4-aminobenzoate, characteristic peaks for the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and C-Cl bonds would be expected. nih.govuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to determine the detailed structure of the molecule, including the number and environment of protons and carbon atoms. uobasrah.edu.iqnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. chemicalbook.comnih.gov

Derivatization and Analog Synthesis of this compound for Mechanistic and Functional Studies

The 3,5-dichloro-4-aminobenzoate scaffold is a versatile building block for the synthesis of a wide range of derivatives. nih.gov These analogues are often synthesized to investigate structure-activity relationships and to probe biological mechanisms.

Amide Derivatives: The amino group of 3,5-dichloro-4-aminobenzoate can be acylated to form various amide derivatives. For instance, reaction with isobutyryl chloride can yield products like ethyl 3,5-dichloro-4-(1-isobutyrylimidazolidin-2-ylideneamino)benzoate. researchgate.net The carboxylic acid moiety can also be converted to an acid chloride, which then reacts with amines to form N-substituted benzamides, such as 4-amino-3,5-dichloro-N-cyclopropylbenzamide. google.com

Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases (imines). A notable example is the synthesis of 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid, formed from the condensation of the corresponding aminobenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde. nih.gov

Triazine Derivatives: The aminobenzoate moiety can be incorporated into more complex heterocyclic systems. For example, 4-aminobenzoic acid and its esters can be reacted with cyanuric chloride to produce a variety of 1,3,5-triazine (B166579) derivatives. nih.govkarger.comjst.go.jpresearchgate.netnih.gov These reactions often proceed stepwise, allowing for the controlled introduction of different substituents onto the triazine ring, leading to libraries of compounds for functional screening. nih.govresearchgate.net

These derivatization strategies highlight the utility of 3,5-dichloro-4-aminobenzoate as a versatile platform for generating novel molecules for mechanistic and functional investigations in various fields of chemical and biological research. nih.gov

Strategies for Modifying the Amine Moiety

The primary amino group on the aminobenzoate scaffold is a key site for chemical modification, allowing for the introduction of a wide array of functionalities. These transformations can significantly alter the biological activity and chemical properties of the parent molecule.

Common strategies include:

Acylation and Amide Bond Formation: The amino group can readily undergo acylation with reagents like acetic anhydride (B1165640) or various acid chlorides to form amide derivatives. nih.govresearchgate.net This is a fundamental transformation for building more complex structures.

Schiff Base Formation: Condensation of the amino group with various aldehydes, including substituted benzaldehydes, under reflux or microwave irradiation yields imines, commonly known as Schiff bases. mdpi.comamazonaws.comnih.gov These reactions are often catalyzed by acids. For instance, a one-step reaction between 4-aminobenzoic acid (PABA) and aldehydes like 5-chlorosalicylaldehyde (B124248) or 3,5-dichloro-2-hydroxybenzaldehyde produces the corresponding Schiff base derivatives. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The amino group can be converted into urea or thiourea moieties. For example, reacting p-aminobenzoate with isothiocyanates can yield thiourea derivatives. scielo.brnih.gov Another approach involves reacting aminobenzoic acid with thiophosgene (B130339) to produce an isothiocyanate intermediate, which can then be reacted with other amines to form complex thioureas. scielo.br

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated, though this is sometimes achieved through multi-step sequences, such as reductive amination. mdpi.com The addition of aromatic halides to aminobenzoic acids in pyridine (B92270) can also lead to N-arylated products. mdpi.com

Table 1: Examples of Amine Moiety Modifications on Aminobenzoate Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Schiff Base Formation | Substituted Aldehydes, Methanol, Reflux | Imine (Schiff Base) | mdpi.comnih.gov |

| Acylation | Acid Chlorides, Potassium Carbonate, Acetone | Amide | researchgate.net |

| Thiourea Formation | Isothiocyanates, CH2Cl2 | Thiourea Derivative | nih.gov |

| Triazine Formation | Cyanuric Chloride, Na2CO3, Dioxane/Water | N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid | nih.gov |

Strategies for Modifying the Carboxylate Moiety

The carboxylate group offers another handle for derivatization, primarily through reactions that target the carboxylic acid or its ester form.

Key modification strategies include:

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common and fundamental modification. A standard method involves refluxing the aminobenzoic acid in an alcohol (e.g., ethanol or methanol) with a catalytic amount of strong acid like sulfuric acid or using thionyl chloride. amazonaws.comchemicalbook.commdpi.com For example, ethyl 4-amino-3,5-dichlorobenzoate can be synthesized by treating 4-amino-3,5-dichlorobenzoic acid with thionyl chloride in ethanol. chemicalbook.com

Amide and Hydrazide Formation: The carboxylic acid can be activated and reacted with amines to form amides. A versatile method uses trimethyl phosphite (B83602) and iodine to promote the amidation of carboxylic acids with various amines. researchgate.net A particularly useful transformation is the reaction of the ester with hydrazine (B178648) hydrate, typically under reflux in an alcohol like ethanol or 2-propanol, to produce the corresponding benzohydrazide. nih.govmdpi.commdpi.com This hydrazide intermediate is a valuable synthon for constructing heterocyclic rings like oxadiazoles (B1248032) and triazoles. mdpi.com

Table 2: Examples of Carboxylate Moiety Modifications on Aminobenzoate Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | Thionyl Chloride, Ethanol, 60°C | Ethyl Ester | chemicalbook.com |

| Esterification | Methanol, H2SO4, Reflux | Methyl Ester | mdpi.com |

| Hydrazide Formation | Hydrazine Hydrate, Ethanol, Reflux | Benzohydrazide | nih.govmdpi.com |

| Amide Formation | Amine, I2, P(OCH3)3 | Amide | researchgate.net |

Synthesis of Halogenated Aminobenzoate Derivatives (e.g., Fluorinated Analogs)

The introduction of additional halogen atoms, particularly fluorine, into the aminobenzoate structure is of significant interest as it can profoundly impact the molecule's biological properties, such as metabolic stability and binding affinity. nih.govnih.gov

Synthetic approaches for fluorinated analogues include:

Photoredox Catalysis: A metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using visible-light photoredox catalysis. nih.gov This method allows for the generation of alkyl radicals that add to the dehydroalanine, with a subsequent fluorination step to afford α-fluoro-α-amino acids. nih.gov

Electrophilic and Nucleophilic Fluorination: Established methods for creating α-fluoro-α-amino acids involve the direct α-fluorination of amino acid backbones using either nucleophilic or electrophilic fluorinating agents. nih.govnih.gov Nucleophilic reagents like diethylaminosulfur trifluoride (DAST) are used to convert α-hydroxy acids to the corresponding fluoro derivatives, while electrophilic sources such as N-fluorobenzenesulfonimide (NFSI) are also employed. nih.gov

Fluorinated Building Blocks: The synthesis of more complex fluorinated analogues, such as novel methotrexate (B535133) analogues, has been achieved by first preparing fluorinated glutamic acid derivatives, which are then coupled with other fragments to build the final molecule. clockss.org For instance, fluorinated benzyloxalamide derivatives can be synthesized starting from 3-aminobenzoic acid, which is first esterified and then undergoes a series of amidation steps. researchgate.net

Table 3: Synthetic Approaches to Fluorinated Amino Acid Derivatives

| Method | Reagents/Catalyst | Product Description | Reference(s) |

|---|---|---|---|

| Photoredox Carbofluorination | Organic Photocatalyst, Selectfluor | α-Fluoro-α-amino acids | nih.gov |

| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | α-Fluoro-β-amino acids from α-hydroxy precursors | nih.gov |

| Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | α-Fluoro-β-amino acids | nih.gov |

| Building Block Approach | Fluorinated Glutamic Acids | Complex fluorinated analogues (e.g., of Methotrexate) | clockss.org |

Development of Novel Heterocyclic Derivatives

Aminobenzoates are excellent starting materials for the synthesis of a wide range of N-heterocycles, which form the core of many pharmaceutically active compounds. mdpi.comnih.gov

Examples of heterocyclic synthesis from aminobenzoates include:

Benzothiazoles: Methyl 4-aminobenzoate can be cyclized using potassium thiocyanate (B1210189) (KSCN) and bromine in glacial acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate. nih.gov This demonstrates the construction of a thiazole (B1198619) ring fused to the original benzene (B151609) ring.

Quinazolinones: These structures can be synthesized from 2-aminobenzoates through amidation followed by oxidative ring closure. beilstein-journals.org Another pathway involves the cyclocondensation of aminobenzoate derivatives with other reagents under catalytic conditions. beilstein-journals.org

Pyrazoles: Arylazomalononitriles, prepared from the diazotization of aminobenzoic acids, can be cyclized with chloroacetonitrile (B46850) in the presence of a base like triethylamine (B128534) to yield 4-amino-3,5-dicyanopyrazoles. scispace.com

Triazines: 4-aminobenzoic acid can react with cyanuric chloride in a stepwise nucleophilic substitution. By controlling the temperature, one, two, or all three chlorine atoms can be replaced by the aminobenzoate moiety or other nucleophiles to create mono-, di-, or trisubstituted triazine derivatives. nih.govresearchgate.net

Pyrrolidines and Benzimidazoles: Starting from p-aminobenzoic acid, reaction with itaconic acid can yield a 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. mdpi.com This can be further elaborated into hydrazides and subsequently cyclized to form various heterocycles, including benzimidazoles. mdpi.com

Table 4: Synthesis of Heterocyclic Derivatives from Aminobenzoates

| Starting Material | Reagents/Conditions | Heterocyclic Product | Reference(s) |

|---|---|---|---|

| Methyl 4-aminobenzoate | KSCN, Br2, CH3COOH | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | nih.gov |

| 2-Aminobenzoates | Amidation followed by oxidative ring closure | Quinazolinone | beilstein-journals.org |

| Aminobenzoic Acids | 1. Diazotization, 2. Malononitrile, 3. Chloroacetonitrile, Triethylamine | 4-Amino-3,5-dicyanopyrazole | scispace.com |

| 4-Aminobenzoic Acid | Cyanuric Chloride, Na2CO3, Dioxane/Water | Substituted 1,3,5-Triazine | nih.govclockss.org |

| p-Aminobenzoic Acid | Itaconic Acid, then further steps | 1-Phenyl-5-oxopyrrolidine derivatives | mdpi.com |

Catalytic Approaches in Advanced this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. The synthesis and derivatization of aminobenzoates benefit significantly from various catalytic systems.

Acid Catalysis: Brønsted acids like sulfuric acid are classic catalysts for esterification reactions of aminobenzoic acids. amazonaws.com Methane sulfonic acid has been used as an efficient catalyst for the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) and substituted aldehydes, often providing high yields and easy workup. amazonaws.com Polyphosphoric acid (PPA) is employed as a catalyst and reaction medium for condensation reactions to form heterocyclic systems like benzimidazoles. nih.govscielo.br

Metal Catalysis: Transition metals are widely used to facilitate key bond-forming reactions.

Palladium and Copper: These catalysts are frequently used in cyclization and condensation reactions to form heterocycles. nih.gov Rhodium/copper catalytic systems have been developed for the oxidative carbonylation of amines with CO and alcohols to access carbamates and o-aminobenzoates. acs.org

Gold: Gold nanoparticles (AuNPs) supported on mesoporous silica (B1680970) have been used as effective catalysts for the reductive amination of carbonyl compounds. mdpi.com

Zinc and Others: Metal ions like ZnCl2 have been shown to be effective in promoting the formation of quinazoline (B50416) derivatives. beilstein-journals.org

Photoredox Catalysis: As mentioned previously, visible-light photoredox catalysis provides a powerful, metal-free approach for reactions like carbofluorination, enabling the synthesis of complex fluorinated amino acids under mild conditions. nih.gov

Table 5: Catalytic Systems in the Synthesis of Aminobenzoate Derivatives

| Catalytic System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Methane Sulfonic Acid | Schiff Base Synthesis | Brønsted acid catalyst, improved yields, easy workup | amazonaws.com |

| ZnCl2 / NH4OAc / AcOH | Quinazoline Synthesis | Metal-promoted cyclocondensation | beilstein-journals.org |

| Rhodium/Copper | Oxidative Carbonylation | Synthesis of carbamates and o-aminobenzoates | acs.org |

| Gold Nanoparticles (AuNPs) | Reductive Amination | Heterogeneous catalysis for amine synthesis | mdpi.com |

| Organic Photocatalyst | Carbofluorination | Metal-free, visible-light-induced radical reaction | nih.gov |

Reaction Mechanisms and Reactivity of 3,5 Dichloro 4 Amino Benzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3,5-Dichloro-4-amino-benzoate Scaffold

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. In the second step, a proton is eliminated from the intermediate, restoring the ring's aromaticity.

The feasibility and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups (EWGs) deactivate the ring.

In the case of this compound, the substituents present a conflicting scenario for further electrophilic attack.

Amino Group (-NH2): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance.

Chloro Groups (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate.

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to both inductive and resonance effects that withdraw electron density from the ring.

The directing effects of these groups on the this compound scaffold are summarized below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | 4 | Resonance Donor (+R), Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

| -Cl | 3, 5 | Inductive Withdrawer (-I), Resonance Donor (+R) | Deactivating | Ortho, Para |

| -COOH | 1 | Inductive Withdrawer (-I), Resonance Withdrawer (-R) | Strongly Deactivating | Meta |

The powerful ortho-, para-directing influence of the amino group at C4 would direct incoming electrophiles towards the C2 and C6 positions. However, these positions are sterically hindered and electronically influenced by the existing chloro substituents. The combined deactivating effect of the two chloro atoms and the carboxyl group makes the aromatic ring significantly electron-deficient, thus posing a high activation barrier for typical EAS reactions like nitration or halogenation. Direct chlorination of 4-aminobenzoic acid under certain conditions has been shown to lead to ring-opening and the formation of non-aromatic products like pentachloro-cyclohexenone derivatives, suggesting that the aromatic scaffold can be destroyed under harsh electrophilic conditions rather than undergoing simple substitution.

Nucleophilic Substitution Reactions Involving the Amine and Halogen Substituents

Nucleophilic substitution on the this compound molecule can occur at two primary locations: the halogen-substituted carbon atoms or the nitrogen atom of the amine group.

Substitution of Halogen Atoms: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the ring is substituted with a powerful electron-donating amino group, which enriches the ring with electron density and thus disfavors the SNAr mechanism. However, related structures like 2,4-dichloroaniline (B164938) can undergo nucleophilic substitution with reagents like NaOH. The 3,5-dichloro configuration in similar molecules is noted to enhance electrophilicity at those carbon centers.

Reactions at the Amine Group: The lone pair of electrons on the nitrogen atom of the -NH2 group makes it a potent nucleophile. It can readily react with various electrophiles. A common reaction is esterification, where the parent acid is treated with an alcohol (e.g., ethanol) and a catalyst like thionyl chloride to form the corresponding ester, such as ethyl this compound. The amine group itself can undergo reactions such as acylation or alkylation. For instance, N-nucleophiles are central to many synthetic transformations in aromatic chemistry.

Carboxylation/Decarboxylation Pathways in Related Benzoates

Decarboxylation, the removal of the carboxyl group, is a known reaction pathway for aromatic carboxylic acids. This process can be particularly relevant under certain biological or chemical conditions. For instance, the anaerobic metabolism of related chlorobenzoates can involve reductive dehalogenation followed by other transformations. While one study noted that decarboxylation was not observed for a related compound under specific anaerobic soil conditions, the process is known to occur in other contexts.

A notable pathway is halodecarboxylation, where aromatic acids are converted to aryl halides. Mechanistic studies have shown that some phenolcarboxylic acids can undergo excessive electrophilic halogenation, including at the ipso-position (the carbon atom bearing the carboxyl group), which is then followed by decarboxylation. Furthermore, some microbial enzymes, such as 4-hydroxybenzoate (B8730719) 1-hydroxylase, are known to catalyze oxidative decarboxylation, converting substituted 4-hydroxybenzoates into hydroquinones. Although 3,5-dichloro-4-hydroxybenzoate was found to be an inhibitor of this particular enzyme, it highlights a potential biochemical pathway for related structures.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily characterized by the reduction of its carbon-chlorine bonds.

Reductive Dehalogenation: Under anaerobic conditions, microbial populations can utilize chlorinated aromatic compounds as electron acceptors. Scientific literature provides direct evidence for the reductive dehalogenation of this compound. The process occurs sequentially, with one chlorine atom being removed at a time. The observed pathway is the transformation of 3,5-dichloro-4-aminobenzoate to 3-chloro-4-aminobenzoate, which is subsequently reduced to 4-aminobenzoate (B8803810). Each of these dehalogenation steps is a two-electron reduction process.

| Compound | Carbon Position | Change in Oxidation State | Redox Process |

| This compound | C3 and C5 | +1 (assuming C-Cl bond contributes +1 to C) | Reactant |

| 3-Chloro-4-aminobenzoate | C5 | -1 (C-H bond contributes -1 to C) | Reduction |

| 4-Aminobenzoate | C3 | -1 (C-H bond contributes -1 to C) | Reduction |

Formation via Reduction: The synthesis of the parent compound can also involve a reduction step. For example, the methyl ester of 3,5-dichloro-4-aminobenzoic acid can be produced by the reduction of more highly chlorinated precursors using reducing agents like stannous chloride (SnCl₂).

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides insight into the rates and spontaneity of chemical transformations.

Reaction Kinetics deals with the rate of a reaction and the factors that influence it, such as temperature, concentration, and catalysts. The rate is determined by the activation energy (Ea), which is the energy barrier that must be overcome for reactants to transform into products. The reductive dehalogenation of 3,5-dichloro-4-aminobenzoate has been observed to be a slow process, with each step requiring several weeks to proceed under anaerobic sediment conditions. This indicates a high activation energy barrier for the reaction under those specific environmental conditions.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate thermodynamic functions (ΔH, ΔG) and global reactivity indices, providing theoretical predictions of kinetic and thermodynamic parameters for various reaction pathways.

| Thermodynamic/Kinetic Parameter | Description | Relevance to this compound |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | A negative ΔG is required for reactions like reductive dehalogenation to occur. |

| Enthalpy (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | The slow rate ("several weeks") of dehalogenation suggests a high Ea for this process. |

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | A low value of k corresponds to a slow reaction. |

Molecular Structure and Intermolecular Interactions of 3,5 Dichloro 4 Amino Benzoate

Crystal Structure Analysis of 3,5-Dichloro-4-amino-benzoate and its Derivatives

While a detailed crystal structure for this compound is not extensively covered in readily available literature, significant insights can be drawn from the analysis of its close structural analogues and derivatives. These studies reveal the key interactions that dictate the supramolecular assembly in the solid state. The analysis of related compounds, such as halogen-substituted aminobenzoic acids and aminopyridines, provides a robust framework for understanding the structural characteristics of the title compound.

Hydrogen bonds are the principal directional forces in the crystal packing of aminobenzoic acids and their derivatives. The presence of both a hydrogen bond donor (the amino group, -NH₂) and donor/acceptor groups (the carboxylic acid, -COOH) allows for the formation of extensive and predictable hydrogen-bonding networks.

In the crystal structures of related compounds, such as co-crystals of aminobenzoic acids with other molecules, proton transfer from the carboxylic acid to the amino group of an adjacent molecule can occur, leading to the formation of charged intermediates that are then linked by strong N-H⁺⋯O⁻ hydrogen bonds. uq.edu.au More commonly, neutral molecules form robust networks. For instance, in the crystal structure of 4-amino-3,5-dichloropyridine, a close analogue, molecules are assembled through strong N—H⋯N hydrogen bonds, creating supramolecular chains. nih.gov

In carboxylic acid derivatives, it is common to observe the formation of cyclic hydrogen-bonded dimers through head-to-head carboxyl O—H⋯O interactions, often described by the graph set R²₂(8). nih.gov The amino group further extends these networks by forming N—H⋯O hydrogen bonds with the carboxyl or nitro groups of neighboring molecules, leading to the creation of one-, two-, or three-dimensional supramolecular structures. nih.govrsc.org The interplay between these different hydrogen bonds creates a stable and highly organized crystal lattice.

Table 1: Common Hydrogen Bonding Motifs in Aminobenzoic Acid Derivatives

| Interaction Type | Donor Group | Acceptor Group | Typical Graph Set | Description |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H | C=O | R²₂(8) | A robust, cyclic motif linking two carboxylic acid groups. nih.gov |

| Amine-Carboxyl Link | N-H | C=O or O-H | - | Connects amino and carboxyl groups of adjacent molecules, often forming chains or sheets. nih.govrsc.org |

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of aromatic compounds like this compound. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings, contributing significantly to the cohesion and stability of the crystal structure.

The nature and position of substituents on the benzoic acid ring have a profound impact on molecular conformation and crystal packing. The two chlorine atoms at the 3 and 5 positions of this compound are particularly influential.

The symmetrical substitution pattern of the 3,5-dichloro configuration often leads to a more ordered and thermally stable crystal lattice compared to asymmetrically substituted isomers, such as a 3,4-dichloro analogue. This is because the molecular symmetry allows for more efficient packing and stronger intermolecular interactions. For example, studies on dichlorobenzamido derivatives show that the 3,5-dichloro isomer crystallizes in a monoclinic system and has a significantly higher melting point than the 3,4-dichloro isomer, which crystallizes in a triclinic system and has less efficient halogen bonding.

The position of the amino group relative to other substituents is also critical. For instance, the para-position of an amido group relative to a hydroxyl group in some benzoic acid derivatives can eliminate the possibility of intramolecular hydrogen bonding, forcing the groups to participate exclusively in intermolecular interactions and resulting in a more flexible molecular conformation. In this compound, the amino and carboxyl groups are in a para arrangement, which similarly prevents direct intramolecular hydrogen bonding between them, favoring the formation of extensive intermolecular networks that define the crystal structure.

Computational Modeling of Molecular Interactions

Computational chemistry provides powerful tools to supplement experimental data from crystal structure analysis. Quantum chemical calculations and molecular dynamics simulations offer a deeper understanding of the conformational preferences of this compound and its dynamic behavior in various environments.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and stability of different molecular conformations. rsc.org By calculating the potential energy surface of the molecule, researchers can identify the lowest energy (most stable) conformation and the energy barriers to rotation around single bonds, such as the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

These calculations are also invaluable for analyzing and quantifying intermolecular interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of hydrogen bonds and other non-covalent interactions observed in the crystal structure. rsc.org Furthermore, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the chemical reactivity of the molecule, suggesting that cocrystal formation can alter the electronic properties and reactivity of the parent compound. rsc.org

Table 2: Application of Quantum Chemical Methods

| Method | Purpose | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations. | Determines the most stable molecular conformation and relative energies of different isomers. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density. | Characterizes the strength and nature (e.g., electrostatic, covalent) of hydrogen bonds. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and orbital interactions. | Quantifies the stabilization energy associated with intermolecular interactions. rsc.org |

While quantum chemical calculations are excellent for static systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation models the movements of atoms in a molecule or a system of molecules by solving Newton's equations of motion. nih.govnih.gov

For this compound, MD simulations can be used to understand its behavior in different environments, such as in various solvents or in proximity to a biological macromolecule. The process involves placing the molecule in a simulation box, often filled with solvent molecules like water, and applying a force field (e.g., AMBER, OPLS) that defines the potential energy of the system. nih.govnih.gov The simulation then tracks the trajectory of each atom over a set period, typically nanoseconds to microseconds.

The resulting trajectories can be analyzed to understand conformational flexibility, solvent interactions, and the stability of intermolecular hydrogen bonds in a dynamic, solvated state. For example, simulations can reveal how water molecules form a hydration shell around the solute and compete for hydrogen bonding sites, providing a more realistic picture of the molecule's behavior in solution compared to the static solid-state structure. nih.gov

Intermolecular Forces and Self-Assembly Propensities

The supramolecular architecture of this compound in the solid state is dictated by a sophisticated interplay of various intermolecular forces. These non-covalent interactions are crucial in guiding the molecule's self-assembly into well-defined, stable crystal structures. The primary forces at play are hydrogen bonds and halogen bonds, which together create a robust network of interactions.

Hydrogen Bonding:

A predominant feature in the crystal structure of many carboxylic acids, including this compound, is the formation of hydrogen-bonded dimers. figshare.comnih.gov The carboxylic acid groups of two separate molecules interact through strong O—H⋯O hydrogen bonds, creating a characteristic cyclic R²₂(8) ring motif. nih.gov This dimerization results in a highly symmetric arrangement where the C=O and C–O bonds can become indistinguishable, indicating equivalent hydrogen bonds within the dimer. figshare.com Such symmetric dimer structures are relatively uncommon among carboxylic acid crystals. figshare.com

Halogen Bonding:

A significant and controlling interaction in the crystal packing of this compound is the halogen bond. figshare.com The chlorine atoms on the aromatic ring possess an electrophilic region, known as a σ-hole, which can interact favorably with a nucleophilic region on an adjacent molecule. acs.org In this structure, the chlorine atoms participate in halogen bonds, which, along with the N—H⋯O hydrogen bonds, are described as notably strong and angular-dependent interdimer interactions. figshare.com

The strength of these halogen bonds is a critical determinant of the crystal's thermal behavior. figshare.com Studies comparing 4-amino-3,5-dihalogenobenzoic acids have shown that the strength of the halogen bond follows the order I > Br > Cl. figshare.com This difference in bond strength is reflected in the physical properties of the crystals, such as their phase transition temperatures. figshare.com For 4-amino-3,5-dichlorobenzoic acid (AClBA), a phase transition is observed at approximately 140 K, a phenomenon attributed to the relative strength of its chlorine-based halogen bonds compared to its heavier halogen analogues. figshare.com

Self-Assembly Propensities:

The self-assembly of this compound is a hierarchical process driven by the intermolecular forces described above.

Primary Dimer Formation: The process begins with the formation of highly stable, symmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups. figshare.com

Supramolecular Extension: These pre-organized dimer units then assemble into larger structures through a combination of N—H⋯O hydrogen bonds and C—Cl⋯O halogen bonds. figshare.com These directional interactions connect the dimers, extending the structure in multiple dimensions and leading to the final crystal lattice.

The stabilization of this highly symmetric dimer structure is attributed specifically to the strength and directionality of these interdimer halogen and hydrogen bonds. figshare.com This intricate network of non-covalent interactions underscores the molecule's propensity to form ordered, crystalline solids.

Table of Intermolecular Interactions in this compound

| Interacting Groups | Type of Force | Role in Self-Assembly | Relative Strength |

| Carboxyl (O—H) and Carbonyl (C=O) | Hydrogen Bond (O—H⋯O) | Forms primary symmetric dimers | Strong |

| Amino (N—H) and Carbonyl (C=O) | Hydrogen Bond (N—H⋯O) | Links dimers into a larger network | Moderate |

| Chlorine (C—Cl) and Carbonyl (C=O) | Halogen Bond (C—Cl⋯O) | Links dimers; controls crystal packing | Moderate |

Advanced Analytical and Spectroscopic Characterization of 3,5 Dichloro 4 Amino Benzoate

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is an indispensable tool for separating 3,5-Dichloro-4-amino-benzoate from impurities, reaction byproducts, or metabolites. The choice of technique depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. usbio.netthermofisher.com A common approach involves reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

The separation is typically achieved using a gradient elution method, starting with a higher proportion of an aqueous solvent and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs light in the UV spectrum. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development and is not based on a single specific source.

For higher resolution, faster analysis times, and enhanced sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. UHPLC systems use columns with smaller particle sizes (typically <2 µm), which results in sharper peaks and better separation efficiency. lcms.cz

Coupling UHPLC with a mass spectrometer (MS) provides a powerful analytical tool. This hyphenated technique, UHPLC-MS, combines the superior separation capabilities of UHPLC with the high sensitivity and specificity of MS detection. mdpi.com After separation on the UHPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. MS analysis provides the mass-to-charge ratio (m/z) of the compound, which serves as a highly specific identifier. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing its daughter ions. researchgate.net

Table 2: Predicted m/z Values for this compound and its Methyl Ester in ESI-MS

| Compound | Formula | Adduct | Predicted m/z |

| This compound | C₇H₅Cl₂NO₂ | [M+H]⁺ | 205.97 |

| This compound | C₇H₅Cl₂NO₂ | [M-H]⁻ | 203.96 |

| Methyl 4-amino-3,5-dichlorobenzoate | C₈H₇Cl₂NO₂ | [M+H]⁺ | 219.99 |

Data for the methyl ester is derived from published predictions. uni.lu

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility and high polarity of the amino and carboxylic acid functional groups, this compound cannot be analyzed directly by GC. sigmaaldrich.com Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. colostate.edu

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, using reagents like methyl chloroformate. springernature.comnih.gov

Silylation: The active hydrogen on the amino group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com

Once derivatized, the compound can be separated on a GC column, typically a nonpolar capillary column, and detected using a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS). science.gov

The this compound molecule is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral separation techniques are not applicable to the compound itself.

However, these techniques would become relevant if this compound were used as a synthon to create a new chiral molecule containing a stereocenter. In such a case, the resulting enantiomeric product mixture could be separated using chiral chromatography. Two main approaches exist:

Direct Method: The enantiomers are separated on a chiral stationary phase (CSP). CSPs based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely used for resolving a broad range of chiral compounds, including derivatives of amino acids and amines. yakhak.orgresearchgate.net

Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov Reagents such as (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) are examples of CDAs used for this purpose. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C NMR are used.

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

A singlet in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two equivalent protons on the benzene (B151609) ring (H-2 and H-6).

A broad singlet for the two protons of the primary amine (-NH₂) group. The chemical shift of this signal can vary depending on the solvent and concentration.

A very broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid (-COOH) proton, which may also vary or exchange with deuterium (B1214612) in solvents like DMSO-d₆. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Based on data for similar substituted benzoic acids, the chemical shifts can be predicted. rsc.orgrsc.org For comparison, the related compound methyl 4-amino-3,5-dichlorobenzoate has been characterized by ¹H NMR. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | ¹H | ~7.8 | Singlet |

| -NH₂ | ¹H | Variable (broad) | Singlet |

| -COOH | ¹H | >10 (broad) | Singlet |

| C-1 | ¹³C | ~130 | Singlet |

| C-2, C-6 | ¹³C | ~132 | Doublet |

| C-3, C-5 | ¹³C | ~120 | Singlet |

| C-4 | ¹³C | ~145 | Singlet |

| C=O | ¹³C | ~167 | Singlet |

Predicted values are estimates based on typical chemical shifts for substituted benzoic acids and are not from a direct spectral analysis of the target compound. rsc.orgrsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The spectra for this compound exhibit characteristic bands corresponding to its key structural features: the amino group, the carboxylate group, the carbon-chlorine bonds, and the substituted aromatic ring.

The IR spectrum is particularly sensitive to polar bonds and provides strong signals for the N-H and C=O stretching vibrations. The amino group typically shows symmetric and asymmetric N-H stretching bands. The carboxylate group gives rise to a very strong and broad absorption band for the C=O stretch. Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for observing the C-Cl bonds and the vibrations of the benzene ring. The Raman spectrum of 4-aminobenzoic acid, a related parent compound, has been studied and provides a basis for interpreting the spectrum of its dichlorinated analogue.

The key vibrational modes for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Amino (R-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Weak or inactive |

| N-H Symmetric Stretch | 3300 - 3400 | Weak or inactive | |

| N-H Scissoring | 1590 - 1650 | Moderate | |

| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 | Strong |

| C=O Symmetric Stretch | 1360 - 1450 | Moderate | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong |

| C=C Ring Stretch | 1450 - 1600 (multiple bands) | Strong (multiple bands) | |

| Carbon-Halogen | C-Cl Stretch | 600 - 800 | Strong |

Note: The exact positions of the peaks can be influenced by the solid-state packing, hydrogen bonding, and the specific salt form (benzoate vs. benzoic acid).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 4-amino-3,5-dichlorobenzoic acid, the parent molecule of the benzoate (B1203000), the molecular formula is C₇H₅Cl₂NO₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. A highly characteristic feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in an approximate ratio of 9:6:1.

In addition to the molecular ion, mass spectrometry reveals the structure of the molecule through its fragmentation pattern. Common fragmentation pathways for 4-amino-3,5-dichlorobenzoic acid would include the loss of small, stable molecules or radicals. For the ethyl ester of this compound (ethyl 3,5-dichloro-4-aminobenzoate), a liquid chromatography-mass spectrometry (LC-MS) analysis has identified a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 232.

Key expected ions in the mass spectrum are detailed in the table below.

| Ion | Description | Expected m/z (for C₇H₅Cl₂NO₂) |

| [M]⁺ | Molecular Ion | 205 |

| [M+2]⁺ | Molecular Ion (with one ³⁷Cl) | 207 |

| [M+4]⁺ | Molecular Ion (with two ³⁷Cl) | 209 |

| [M-OH]⁺ | Loss of a hydroxyl radical | 188 |

| [M-COOH]⁺ | Loss of the carboxyl group (decarboxylation) | 160 |

| [M-Cl]⁺ | Loss of a chlorine radical | 170 |

| [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide | 142 |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The actual spectrum will show clusters for chlorine-containing fragments.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the benzene ring. The absorption bands are influenced by the substituents on the ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that increases both the wavelength (red shift) and the intensity of the absorption maximum. The carboxylate group (-COO⁻) and the chlorine atoms also modify the electronic structure and thus the absorption spectrum.

The spectrum is expected to show strong absorption bands characteristic of a substituted benzene derivative. For comparison, 4-aminobenzoic acid exhibits absorption maxima that can be used as a reference point for understanding the effects of the two additional chlorine atoms. The chlorine substituents are expected to cause a slight red shift in the absorption bands.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Benzene Ring | 200 - 400 |

| n → π | Carbonyl Group | ~300 (often weak and submerged) |

Note: The solvent used for analysis can significantly influence the position and intensity of absorption maxima.

Environmental Fate and Biotransformation of 3,5 Dichloro 4 Amino Benzoate

Microbial Degradation Pathways of 3,5-Dichloro-4-amino-benzoate and Related Chlorobenzoates

Microbial metabolism is a primary mechanism for the breakdown of chlorobenzoates in the environment. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade these compounds, often utilizing them as a source of carbon and energy.

Under aerobic conditions, the biodegradation of chlorobenzoates is typically initiated by an oxidative attack on the aromatic ring. This process is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. For instance, the degradation of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by Pseudomonas sp. WR912 begins with a benzoate (B1203000) 1,2-dioxygenation step. nih.gov This initial reaction yields dihydrodihydroxybenzoate derivatives, which are then further metabolized. The subsequent steps involve the activity of dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. nih.gov The cleavage of the aromatic ring, a critical step in detoxification, occurs via the ortho cleavage pathway for the resulting chlorocatechols. nih.govasm.org The organically bound chlorine is eventually released as chloride ions. nih.gov

The efficiency of aerobic degradation can be influenced by the position and number of chlorine substituents on the benzoate ring. While some microorganisms can utilize monochlorobenzoates and dichlorobenzoates for growth, others may only be capable of co-metabolizing these compounds. researchgate.net In some cases, the presence of one chlorobenzoate isomer can inhibit the degradation of another. researchgate.net

In the absence of oxygen, the microbial degradation of chlorinated aromatic compounds proceeds through different mechanisms. A key initial step in the anaerobic transformation of many chloroaromatic compounds is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is a form of dehalorespiration, where the chlorinated compound serves as an electron acceptor. oup.com

Studies on the anaerobic biotransformation of the structurally related fungal metabolite 3,5-dichloro-p-anisyl alcohol by methanogenic sludge have provided insights into potential pathways. nih.govwur.nlresearchgate.net This process begins with a biotic demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govwur.nl This intermediate is then subject to two competing pathways: a biotic route and an abiotic route. The biotic pathway involves the oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoate, which can be further decarboxylated to 2,6-dichlorophenol. nih.gov The abiotic pathway leads to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane through the dimerization of 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov

For other related compounds like 3-aminobenzoate (B8586502), anaerobic degradation by sulfate-reducing bacteria and methanogenic consortia has been observed. uni-konstanz.de The initial step for the sulfate-reducing strain involves the activation of 3-aminobenzoate to 3-aminobenzoyl-CoA. uni-konstanz.de

Specific enzymes are crucial for the various steps in the degradation of chlorobenzoates and related compounds.

Dioxygenases are key enzymes in the initial stages of aerobic degradation. Benzoate 1,2-dioxygenase, for example, has been identified as the enzyme responsible for the initial attack on 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate in Pseudomonas sp. WR912. nih.gov This enzyme exhibits low stereospecificity, allowing it to act on a range of chlorinated benzoates. asm.org Following the initial dioxygenation, catechol 1,2-dioxygenase is involved in the ortho-cleavage of the resulting chlorocatechol intermediates. nih.gov In some cases, bacteria may induce isoenzymes of catechol 1,2-dioxygenase with different specificities for various chlorocatechols. nih.gov

Amidases (or amidohydrolases) are enzymes that hydrolyze non-peptide amide bonds to the corresponding carboxylic acids. nih.gov These enzymes have potential applications in the bioremediation of amide-containing pollutants. nih.govdongguk.edu While direct evidence for the role of amidases in the degradation of this compound is not extensively documented, their known function suggests they could play a role in the initial transformation of this compound by cleaving the amino group, which could be a critical step in its degradation pathway. Microbial amidases are categorized into different families based on their amino acid sequences and substrate specificities. dongguk.edu

Several microbial species have been identified with the ability to degrade chlorobenzoates and related compounds.

| Microbial Species | Degraded Compound(s) | Key Findings |

| Pseudomonas sp. WR912 | 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate | Utilizes these compounds as a sole source of carbon and energy through an aerobic pathway involving benzoate 1,2-dioxygenase. nih.gov |

| Dyella sp. WW1 | 3,5-dichloro-4-hydroxybenzoic acid | Capable of co-metabolizing this compound in the presence of triclosan (B1682465). nih.gov |

| Methanogenic sludge consortia | 3,5-dichloro-p-anisyl alcohol | Biotransforms this compound anaerobically via demethylation and subsequent biotic and abiotic pathways. nih.gov |

| Sulfate-reducing bacterium (strain mABI) | 3-aminobenzoate | Degrades this compound anaerobically, initiating the process with the formation of 3-aminobenzoyl-CoA. uni-konstanz.de |

| Methanogenic enrichment culture | 3-aminobenzoate | Completely degrades this compound to carbon dioxide and methane. uni-konstanz.de |

Abiotic Transformation Processes in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of chlorobenzoates in the environment.

Phototransformation, or photodegradation, is the breakdown of compounds by light. The kinetics of the photocatalytic degradation of para-chlorobenzoate have been studied, and the process can often be described by the Langmuir-Hinshelwood model. nih.gov The rate of degradation is dependent on the initial concentration of the compound and the light intensity. nih.gov While specific studies on the phototransformation of this compound are limited, research on other chlorinated organic compounds indicates that UV irradiation can lead to their degradation in the gas phase. nih.gov The kinetics of such reactions are influenced by factors including the initial concentration of the compound, humidity, and light intensity. nih.gov

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a key abiotic degradation pathway for many organic compounds in the environment. For esters of aminobenzoic acids, the rate of hydrolysis can be influenced by pH. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters has been shown to be pH-independent between pH 4 and 8, with the neighboring amine group potentially acting as an intramolecular general base catalyst. nih.gov This suggests that the ester form of this compound could also undergo hydrolysis.

The presence of chlorine atoms on the benzene (B151609) ring can affect the rate of chemical degradation. For halogenated hydrocarbons, an increase in chlorination can make base-catalyzed elimination more significant compared to neutral hydrolysis. viu.ca While this compound is not a halogenated hydrocarbon, the principles of how halogens affect chemical stability are relevant.

Other potential chemical degradation routes include photodegradation. Aromatic compounds can be degraded by sunlight, and the presence of substituents on the aromatic ring influences the rate of this process. nih.gov For example, the photodegradation of the antimicrobial agent triclosan is well-documented and is affected by environmental factors such as pH and the presence of dissolved organic matter. nih.gov

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is its ability to resist degradation. nih.gov Chlorinated aromatic compounds, in general, tend to be more resistant to microbial degradation than their non-chlorinated counterparts. besjournal.com The persistence of chlorinated anilines in soil has been a subject of study, with their effects on microbial processes like nitrification being a concern. nih.gov The degradation of compounds like 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate has been observed in specific pseudomonad bacterial strains, indicating that while they can be persistent, biological degradation is possible under certain conditions. asm.orgnih.gov

The mobility of this compound in the environment, particularly in soil and water, is influenced by its sorption characteristics. The sorption of organic acids to soil is a complex process affected by soil properties (like organic carbon content and pH) and the chemical's properties (like its acidity). nih.gov For benzoic acid, sorption to soil has been shown to be influenced by clay content, cation exchange capacity, and organic matter content. researchgate.net Given that this compound is an amino- and chloro-substituted benzoic acid, its mobility will likely be governed by similar interactions.

Factors Influencing Environmental Persistence and Mobility of Chlorinated Aromatic Compounds:

| Factor | Influence on Persistence | Influence on Mobility |

| Degree of Chlorination | Generally increases persistence due to resistance to microbial attack. | Can affect sorption behavior; higher chlorination may increase hydrophobicity and sorption to organic matter, reducing mobility. |

| Soil Organic Matter | Can decrease bioavailability for microbial degradation, thus increasing persistence. | High organic matter content generally increases sorption, leading to lower mobility. |

| Soil pH | Can affect the speciation of acidic and basic functional groups, influencing both microbial activity and sorption. | For acidic compounds, higher pH leads to ionization and potentially greater mobility due to repulsion from negatively charged soil colloids. |

| Microbial Community | The presence of adapted microbial populations can significantly decrease persistence through biodegradation. | Not a direct influence, but biodegradation can reduce the mobile fraction of the compound. |

Formation of Transformation Products and Their Research Significance

The biotransformation of this compound can lead to the formation of various intermediate compounds, known as transformation products. While specific studies on this compound are scarce, research on analogous substances provides insights into potential degradation pathways and products.

For instance, the biotransformation of a structurally similar compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions was found to proceed through several steps. Initially, it undergoes demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. This is followed by oxidation to 3,5-dichloro-4-hydroxybenzoic acid, and subsequent decarboxylation to yield 2,6-dichlorophenol. nih.gov This pathway suggests that deamination and decarboxylation could be important transformation reactions for this compound.

The degradation of chlorinated anilines often involves oxidative deamination to form chlorocatechols, which are then subject to ring cleavage. nih.gov Anaerobic degradation pathways for chloroanilines can involve reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net

During water treatment processes like chlorination, aromatic amines can undergo transformation to form various byproducts. The reaction pathways often involve the formation of imines and their subsequent hydrolysis to aldehydes. rsc.orgnih.gov

The study of these transformation products is significant for several reasons. They may have their own toxicological profiles, which could be different from the parent compound. Understanding the formation of these products is crucial for a comprehensive environmental risk assessment. Furthermore, identifying transformation pathways can aid in the development of remediation strategies for contaminated sites.

Potential Transformation Pathways and Products Based on Analogous Compounds:

| Initial Process | Potential Intermediate Products | Potential Final Products | Research Significance |

| Deamination | 3,5-Dichlorobenzoic acid | Further degradation products | A key initial step in the breakdown of the amino functional group. |

| Decarboxylation | 2,6-Dichloroaniline | Further degradation products | Removal of the carboxylic acid group, leading to a different class of chlorinated aromatic compound. |

| Reductive Dechlorination | Monochloro-4-aminobenzoate, 4-Aminobenzoate (B8803810) | Aniline (B41778), Benzoic acid | Detoxification pathway that removes chlorine atoms, often occurring under anaerobic conditions. |

| Hydroxylation | Chlorinated hydroxy-aminobenzoic acids | Ring cleavage products | Introduction of hydroxyl groups can facilitate further degradation and ring opening. |

Structure Activity Relationship Sar Studies and Mechanism of Action Research

Systematic Modification and Design of 3,5-Dichloro-4-amino-benzoate Derivatives for SAR Profiling

The 4-aminobenzoic acid (PABA) scaffold is a versatile building block in medicinal chemistry, allowing for modifications at the amino group, the carboxyl group, and the aromatic ring. nih.gov The design of derivatives of this compound often involves a molecular hybridization approach, combining the core scaffold with other pharmacophores to modulate biological activity. mdpi.com

A common strategy involves the derivatization of the 4-amino group to form Schiff bases (imines) through condensation with various aromatic aldehydes. mdpi.comnih.gov This modification introduces a new substituent group, allowing for a systematic exploration of how different electronic and steric properties influence biological outcomes. For instance, the reaction of PABA with salicylaldehydes containing different substituents (e.g., halogens, nitro groups) has been shown to yield compounds with a range of antimicrobial and cytotoxic activities. mdpi.com

Key SAR findings from studies on related PABA derivatives indicate that:

Substitution on the Benzene (B151609) Ring: The presence and position of substituents on the phenyl ring are crucial for activity. The two chlorine atoms in the this compound backbone significantly influence the electronic properties and lipophilicity of the molecule, which in turn affects its biological interactions. nih.gov

Modification of the Carboxyl Group: The carboxylic acid can be esterified or converted into an amide. These modifications alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can impact target binding and cell permeability. nih.gov

Modification of the Amino Group: The amino group can be acylated or used to form imines. Schiff base derivatives, for example, introduce a planar, rigid linker, and the nature of the aldehyde used for derivatization can fine-tune biological activity. mdpi.comnih.gov A study on 4-[(benzylidene)amino]benzoic acid derivatives showed that substitutions on the benzylidene moiety significantly impacted antimicrobial potency. chitkara.edu.in

The systematic synthesis of these derivatives allows for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds. For example, a study on 4-[(2-Hydroxybenzylidene)amino]benzoic acid derivatives demonstrated how different substituents on the salicylaldehyde (B1680747) ring tune antibacterial and antifungal properties.

| Derivative Core Structure | Substituent (R) | Observed Activity Change | Reference |

|---|---|---|---|

| 4-[(R-benzylidene)amino]benzoic acid | 5-Fluoro | Potent antifungal properties | mdpi.com |

| 3,5-Dichloro | Notable antibacterial and antifungal activity | nih.gov | |

| 5-Nitro | Significant cytotoxicity against HepG2 cancer cells | mdpi.com | |

| Benzoylaminobenzoic acid | Increased hydrophobicity and aromaticity | Increased inhibitory activity against FabH | nih.gov |

Elucidation of Molecular Recognition and Binding Mechanisms with Biological Targets

Understanding how this compound and its derivatives interact with biological macromolecules at a molecular level is crucial for elucidating their mechanism of action. This involves studying their interactions with enzymes and receptors to identify the specific binding modes and key intermolecular forces that govern these recognition events.

Derivatives of 4-aminobenzoic acid have been identified as inhibitors of several key enzymes. The specific pattern of substitution, including the dichlorination seen in this compound, plays a critical role in determining inhibitory potency and selectivity. Ethyl 3,5-dichloro-4-aminobenzoate, for example, has been noted as an effective inhibitor of nitrile synthesis. biosynth.com

Studies on related PABA analogs have provided insights into potential enzyme targets: